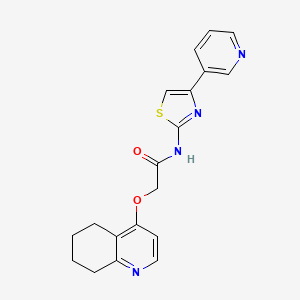
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic aromatic or heteroaromatic substrates. For example, compounds with a similar structure have been synthesized starting from 2-chloronicotinonitrile, through reactions confirmed by NMR, IR, and MS techniques, indicating a complex process involving cyclization and substitution reactions (Zhou Bing-se, 2013). Another synthesis approach involves the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of different structured compounds through unexpected reactions (S. Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically confirmed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Tien-Cong Nguyen et al., 2022).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve unique reactions, like the Smiles-type rearrangement, offering pathways to synthesize new derivatives with significant biological activities. These reactions are influenced by the structure of the starting materials and can occur with good to excellent yields, showcasing the compound's reactive nature and potential for further chemical modifications (S. Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, can be determined through experimental studies, providing insights into the compound's behavior in different environments. These properties are crucial for the development of pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, highlight the compound's versatility in chemical synthesis and applications. Studies on related compounds demonstrate a range of activities, from antibacterial to anticancer properties, indicating the chemical functionality and potential therapeutic value of these molecules (Manoj N. Bhoi et al., 2015).
科学的研究の応用
Insecticidal Activity : Pyridine derivatives, including N-(4-(pyridin-3-yl)thiazol-2-yl) compounds, have been studied for their insecticidal properties. For instance, some pyridine derivatives demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, a common pest in agriculture (Bakhite et al., 2014).
Antibacterial Activity : Research has also explored the antibacterial properties of pyridine and quinazoline derivatives. These compounds have shown effectiveness against various bacterial strains, including S. aureus and E. coli, suggesting potential applications in treating bacterial infections (Singh et al., 2010).
Alzheimer's Disease Research : Derivatives of pyridine, such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in Alzheimer's disease research, focusing on reducing symptoms or progression of the disease (Umar et al., 2019).
Antifungal and Herbicidal Applications : Certain pyridine-based compounds exhibit antifungal and herbicidal activities. This includes their efficacy in controlling fungal growth and potential use as herbicides in agriculture (Desai et al., 2020).
Antimalarial Activities : Research on pyridine derivatives has also extended to antimalarial applications. These compounds have shown effectiveness against Plasmodium falciparum, suggesting their potential use in developing new antimalarial drugs (Guan et al., 2005).
Cancer Research : Some pyridine and thiazolyl acetamide derivatives have been explored for their potential anticancer activities. These compounds have shown inhibitory effects on various cancer cell lines, indicating their possible application in cancer therapy (Fallah-Tafti et al., 2011).
作用機序
Thiazoles
are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
特性
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-18(11-25-17-7-9-21-15-6-2-1-5-14(15)17)23-19-22-16(12-26-19)13-4-3-8-20-10-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYALKBMBYFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

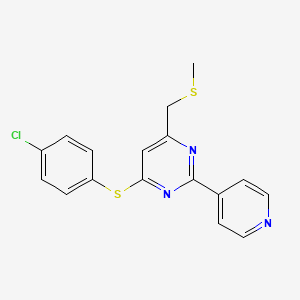
![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
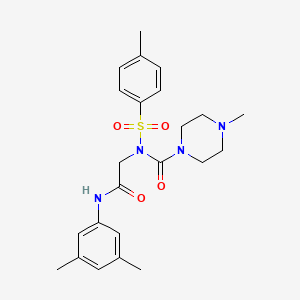
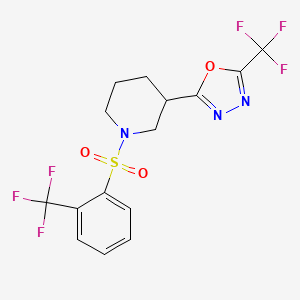
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
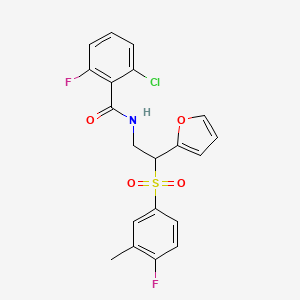
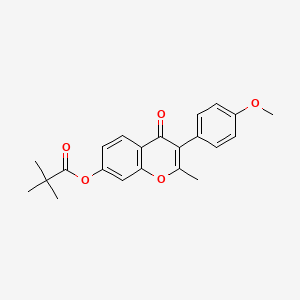
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)

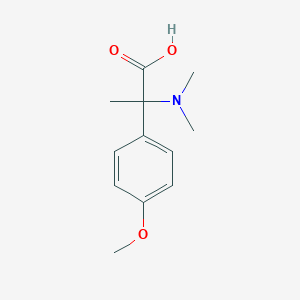
![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)